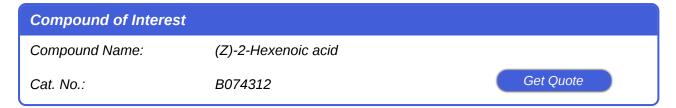


A Comparative Analysis of (Z)-2-Hexenoic Acid Purity from Commercial Suppliers

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For Researchers, Scientists, and Drug Development Professionals

In the realm of chemical research and pharmaceutical development, the purity of starting materials is a critical determinant of experimental outcomes and product quality. **(Z)-2-Hexenoic acid**, a valuable intermediate in organic synthesis, is offered by numerous chemical suppliers, each claiming high purity. This guide provides a comprehensive comparison of **(Z)-2-Hexenoic acid** from three representative suppliers (designated as Supplier A, Supplier B, and Supplier C), supported by rigorous experimental data. Our analysis employs a multi-pronged approach, utilizing Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Acid-Base Titration to provide a thorough assessment of purity.

Comparative Purity Assessment

The purity of **(Z)-2-Hexenoic acid** from each supplier was determined using four distinct analytical techniques. The results, summarized in the table below, reveal variations in both overall purity and the nature of impurities present.



Supplier	GC-FID Purity (%)	HPLC-UV Purity (%)	¹ H NMR Purity (%) (Z-isomer)	Titration Purity (%) (Total Acid)	Key Impurities Identified
Supplier A	98.5	98.2	98.1	98.8	(E)-2- Hexenoic acid (1.2%), Propanoic Acid (0.2%)
Supplier B	96.8	97.0	96.5	97.5	(E)-2- Hexenoic acid (2.5%), Unidentified volatile impurities
Supplier C	99.2	99.1	99.0	99.5	(E)-2- Hexenoic acid (0.5%), Trace solvent residue

Supplier C consistently demonstrated the highest purity across all analytical methods, with minimal impurities. Supplier A provided a product of acceptable purity, though with a notable presence of the (E)-isomer. Supplier B showed the lowest purity of the three, with a significant percentage of the trans-isomer and other unidentified volatile compounds.

Experimental Protocols

Detailed methodologies for the key experiments performed are provided below.

Gas Chromatography-Flame Ionization Detection (GC-FID)

Gas chromatography is a robust technique for separating and quantifying volatile and semi-volatile organic compounds.[1][2][3]



- Instrumentation: Agilent 7890B GC system with a flame ionization detector (FID).
- Column: DB-23 capillary column (60 m x 0.25 mm i.d., 0.15 μm film thickness).
- Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
- Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1.
- · Temperatures:
 - Injector: 250°C
 - Detector: 260°C
- · Oven Program:
 - Initial temperature: 100°C, hold for 2 minutes.
 - Ramp: 10°C/min to 240°C.
 - Hold: 5 minutes at 240°C.
- Sample Preparation: A 10 mg/mL solution of (Z)-2-Hexenoic acid was prepared in dichloromethane.
- Injection Volume: 1 μL.
- Quantification: Peak area normalization was used to determine the percentage purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile method for the analysis of organic acids.[4][5][6]

- Instrumentation: Shimadzu LC-20AT HPLC system with a SPD-20A UV/Vis detector.
- Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 μm particle size).
- Mobile Phase: Isocratic elution with a mixture of 0.1% phosphoric acid in water and acetonitrile (70:30, v/v).



• Flow Rate: 1.0 mL/min.

Detection: UV detection at 210 nm.

• Column Temperature: 30°C.

 Sample Preparation: A 1 mg/mL solution of (Z)-2-Hexenoic acid was prepared in the mobile phase.

• Injection Volume: 20 μL.

• Quantification: Purity was determined by peak area normalization.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for structural elucidation and can readily distinguish between geometric isomers.[7][8]

Instrumentation: Bruker Avance III 400 MHz NMR spectrometer.

• Solvent: Chloroform-d (CDCl3).

 Sample Concentration: Approximately 10 mg of the sample was dissolved in 0.7 mL of CDCl₃.

Parameters:

Number of scans: 16

Relaxation delay: 5 seconds

Analysis: The purity of the (Z)-isomer was determined by comparing the integration of the characteristic proton signals for the (Z)- and (E)-isomers. The vicinal coupling constant (J value) between the olefinic protons is a key diagnostic feature: typically ~11-12 Hz for the cis
(Z) isomer and ~15-16 Hz for the trans (E) isomer.

Acid-Base Titration



Titration provides a quantitative measure of the total carboxylic acid content.[9][10][11]

· Reagents:

- Standardized 0.1 M sodium hydroxide (NaOH) solution.
- Phenolphthalein indicator solution.
- Ethanol (95%), neutralized.

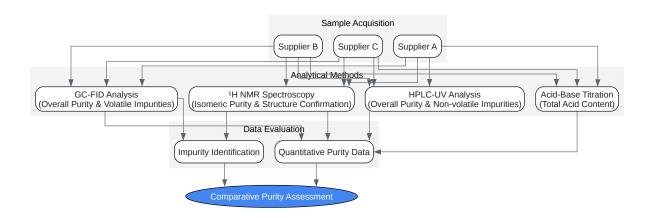
Procedure:

- Accurately weigh approximately 200 mg of (Z)-2-Hexenoic acid into a 250 mL Erlenmeyer flask.
- Dissolve the sample in 50 mL of neutralized 95% ethanol.
- Add 2-3 drops of phenolphthalein indicator.
- Titrate with the standardized 0.1 M NaOH solution to a faint pink endpoint that persists for at least 30 seconds.
- Calculation: The percentage purity is calculated based on the volume of NaOH consumed and the molar mass of hexenoic acid.

Experimental Workflow

The logical flow of the purity assessment process is illustrated in the diagram below.





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